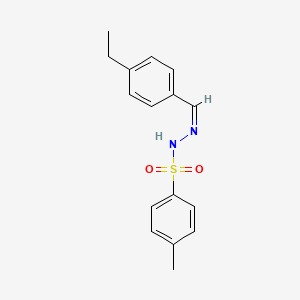![molecular formula C21H17ClN2O3 B5912746 N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5912746.png)
N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide, also known as 2-Cl-N-(2-furyl)-N-(phenylmethyl)-2-benzamide (FC-11), is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of FC-11 is not fully understood. However, it has been suggested that FC-11 may exert its therapeutic effects through the inhibition of specific enzymes or proteins involved in various cellular processes. For example, in anticancer research, FC-11 has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression and cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FC-11 are still being investigated. However, it has been suggested that FC-11 may affect various cellular processes, including cell proliferation, apoptosis, and gene expression. In anticancer research, FC-11 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In antifungal research, FC-11 has been found to inhibit the growth of Candida albicans and Aspergillus fumigatus. In antibacterial research, FC-11 has been shown to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FC-11 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent therapeutic effects in various fields of research. However, FC-11 also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully characterize its biochemical and physiological effects. Additionally, FC-11 may exhibit toxicity or side effects in vivo, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for research on FC-11. One direction is to investigate its potential therapeutic applications in other fields, such as antiviral or anti-inflammatory research. Another direction is to further characterize its mechanism of action and biochemical and physiological effects. Additionally, more research is needed to determine the safety and toxicity of FC-11 in vivo, which will be important for its potential clinical applications.
Métodos De Síntesis
The synthesis of FC-11 involves the reaction of 2-chlorobenzoyl chloride with N-(benzylcarbamoyl)-2-furylprop-2-enamide in the presence of triethylamine and dichloromethane. This reaction produces FC-11 as a white solid with a yield of approximately 60%. The purity of FC-11 can be increased through recrystallization in ethanol.
Aplicaciones Científicas De Investigación
FC-11 has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer, antifungal, and antibacterial properties. In anticancer research, FC-11 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and increase the efficacy of chemotherapy. In antifungal research, FC-11 has been found to inhibit the growth of Candida albicans and Aspergillus fumigatus. In antibacterial research, FC-11 has been shown to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae.
Propiedades
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-18-11-5-4-10-17(18)20(25)24-19(13-16-9-6-12-27-16)21(26)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,23,26)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCVUYWGGSGWJH-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-Benzyl-2-[(2-chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912674.png)
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5912679.png)
![N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912685.png)
![5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912704.png)
![5-methyl-2-phenyl-4-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912710.png)

![5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912720.png)


![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912738.png)

![1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912756.png)
![4-{4-[3-(2-furyl)-2-propen-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5912761.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912767.png)